N-methyl-1-(8-quinolinyl)methanamine dihydrochloride dihydrate
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Overview
Description
N-methyl-1-(8-quinolinyl)methanamine dihydrochloride dihydrate is a chemical compound with the molecular formula C11H12N2·2ClH·2H2O. It is a solid substance with a molecular weight of 281.18 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(8-quinolinyl)methanamine dihydrochloride dihydrate typically involves the reaction of 8-quinolinecarboxaldehyde with methylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired amine product . The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt, followed by crystallization to obtain the dihydrate form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(8-quinolinyl)methanamine dihydrochloride dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
N-methyl-1-(8-quinolinyl)methanamine dihydrochloride dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-1-(8-quinolinyl)methanamine dihydrochloride dihydrate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as the modulation of metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(3-quinolinyl)methanamine hydrochloride dihydrate
- N-Methyl-1-(2-quinoxalinyl)methanamine oxalate
- N-Methyl-1-(2-methyl-1,2,3,4-tetrahydro-3-isoquinolinyl)methanamine dihydrochloride
Uniqueness
N-methyl-1-(8-quinolinyl)methanamine dihydrochloride dihydrate is unique due to its specific quinoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly in the study of enzyme inhibition and protein interactions .
Properties
IUPAC Name |
N-methyl-1-quinolin-8-ylmethanamine;dihydrate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.2ClH.2H2O/c1-12-8-10-5-2-4-9-6-3-7-13-11(9)10;;;;/h2-7,12H,8H2,1H3;2*1H;2*1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHFDZSVAWQHBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC2=C1N=CC=C2.O.O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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